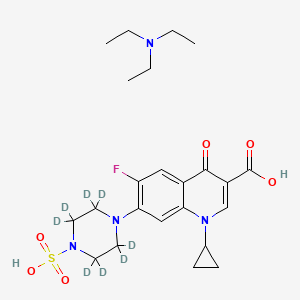
Sulfociprofloxacin-d8 (triethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfociprofloxacin-d8 (triethylamine) is a deuterium-labeled derivative of Sulfociprofloxacin triethylamine. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfociprofloxacin-d8 (triethylamine) involves the deuteration of Sulfociprofloxacin triethylamine. Deuterium, a stable isotope of hydrogen, is introduced into the molecule through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Sulfociprofloxacin-d8 (triethylamine) typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The production methods are optimized to meet the stringent requirements of scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sulfociprofloxacin-d8 (triethylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
Sulfociprofloxacin-d8 (triethylamine) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Sulfociprofloxacin.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfociprofloxacin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of Sulfociprofloxacin-d8 (triethylamine) is similar to that of Sulfociprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Sulfociprofloxacin: The non-deuterated form of Sulfociprofloxacin-d8 (triethylamine).
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone antibiotic with comparable properties
Uniqueness
The uniqueness of Sulfociprofloxacin-d8 (triethylamine) lies in its deuterium labeling. This modification enhances its utility in research by providing a stable isotope for tracing and quantification. The deuterium atoms also influence the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and metabolic studies .
Properties
Molecular Formula |
C23H33FN4O6S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C17H18FN3O6S.C6H15N/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27;1-4-7(5-2)6-3/h7-10H,1-6H2,(H,23,24)(H,25,26,27);4-6H2,1-3H3/i3D2,4D2,5D2,6D2; |
InChI Key |
SZAGHBZTUUHQSR-JCYLEXHWSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H].CCN(CC)CC |
Canonical SMILES |
CCN(CC)CC.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















